molecular formula C29H23N5O3S B1684122 WIKI4

WIKI4

Cat. No.: B1684122
M. Wt: 521.6 g/mol
InChI Key: RNUXIZKXJOGYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WIKI4 is a potent inhibitor of tankyrase, an enzyme involved in the regulation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has shown significant potential in inhibiting the Wnt/β-catenin signaling, making it a valuable compound in cancer research and other scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WIKI4 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: WIKI4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced inhibitory properties .

Scientific Research Applications

WIKI4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.

    Biology: Employed in research on cell proliferation, differentiation, and apoptosis, particularly in cancer cell lines and human embryonic stem cells.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, given its ability to inhibit the Wnt/β-catenin signaling pathway.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting tankyrase and related pathways

Mechanism of Action

WIKI4 exerts its effects by inhibiting the enzymatic activity of tankyrase, specifically tankyrase 2. This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to decreased levels of β-catenin and reduced expression of target genes. The molecular targets of this compound include the catalytic domain of tankyrase, where it binds and prevents the enzyme from catalyzing the poly (ADP-ribosyl)ation of target proteins .

Comparison with Similar Compounds

Uniqueness of WIKI4: this compound is unique due to its distinct chemical structure and high potency in inhibiting tankyrase. It has shown greater selectivity and efficacy in various studies compared to other tankyrase inhibitors. Additionally, this compound’s ability to significantly increase the steady-state abundance of AXIN1 and AXIN2 sets it apart from other similar compounds .

Biological Activity

WIKI4 is a small molecule inhibitor that has garnered attention for its role in modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including development, cell differentiation, and tumorigenesis. Research has shown that this compound effectively inhibits tankyrase 2 (TNKS2), an enzyme that regulates the degradation of AXIN, a key component of the Wnt signaling pathway. Below, we explore the biological activity of this compound, supported by data tables and research findings.

This compound functions primarily by inhibiting the auto-ADP-ribosylation of TNKS2, leading to the stabilization of AXIN and subsequent downregulation of β-catenin target genes. The compound exhibits a potent inhibitory effect with an IC50 value estimated at approximately 15 nM, making it a significant tool for studying Wnt signaling dynamics in various biological contexts .

Cellular Studies

  • Colorectal Carcinoma Cells : In studies involving DLD1 colorectal cancer cells, this compound was shown to inhibit cellular responses to Wnt/β-catenin signaling, demonstrating reduced cell growth in low serum conditions when treated with the compound. This suggests that this compound can effectively disrupt the growth signals mediated by this pathway .
  • Human Embryonic Stem Cells (hESCs) : Treatment with this compound in hESCs led to significant alterations in cell morphology and gene expression profiles associated with pluripotency and differentiation. Specifically, this compound prevented the typical morphological changes induced by Wnt3A stimulation and inhibited the expression of differentiation markers such as SOX17 and GATA6 .

Data Table: Effects of this compound on Cell Lines

Cell Line Treatment Effect on Growth Key Gene Expression Changes
DLD1 (Colorectal)This compoundInhibited growthDecreased β-catenin target genes
hESCsThis compound + Wnt3APrevented differentiationReduced expression of NANOG, POU5F1, SOX17, GATA6

Case Study 1: Colorectal Cancer

In a controlled experiment, DLD1 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, confirming its potential as an anti-cancer agent targeting the Wnt pathway.

Case Study 2: Stem Cell Differentiation

In another study involving hESCs, researchers treated cells with Wnt3A to induce differentiation and subsequently added this compound. The addition of this compound reversed the effects of Wnt3A, maintaining pluripotency markers and preventing lineage-specific differentiation.

Structural Insights

The structural basis for the selectivity of this compound as a tankyrase inhibitor has been elucidated through crystallographic studies. Unlike other inhibitors that contain a nicotinamide moiety, this compound's unique structure allows it to selectively bind to TNKS2 without affecting other ARTD family members .

Properties

IUPAC Name

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUXIZKXJOGYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.